2-Bromo-1-(3-methylisoxazol-5-yl)ethanone
Overview
Description
2-Bromo-1-(3-methylisoxazol-5-yl)ethanone is an organic compound with the molecular formula C6H6BrNO2 It is a brominated derivative of ethanone, featuring a 3-methylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone typically involves the bromination of 1-(3-methylisoxazol-5-yl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 1-(3-methylisoxazol-5-yl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Various substituted ethanones depending on the nucleophile used.
Reduction: 1-(3-methylisoxazol-5-yl)ethanol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(3-methylisoxazol-5-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This interaction can lead to the inhibition of enzyme activity or the modification of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(3-Methylisoxazol-5-yl)ethanone: The non-brominated precursor of 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone.
2-Chloro-1-(3-methylisoxazol-5-yl)ethanone: A chlorinated analog with similar reactivity but different physicochemical properties.
2-Iodo-1-(3-methylisoxazol-5-yl)ethanone: An iodinated analog with potentially higher reactivity due to the larger atomic radius of iodine.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain synthetic applications where selective reactivity is required. Additionally, its ability to form stable intermediates and products makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2-bromo-1-(3-methyl-1,2-oxazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-4-2-6(10-8-4)5(9)3-7/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRCOIFSSWCOEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564329 | |
Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104777-32-4 | |
Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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